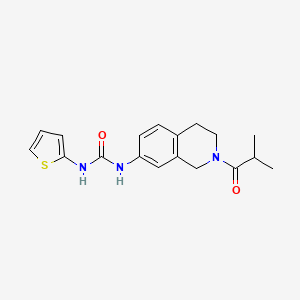
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with an isobutyryl group and a thiophene moiety. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 286.38 g/mol |
| CAS Number | 955720-75-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis, particularly phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine production. This inhibition may lead to reduced levels of epinephrine and norepinephrine, thereby influencing cardiovascular functions and stress responses .
- Antibacterial Activity : The thiophene component is known for its role in antibacterial properties. Compounds containing thiophene rings have been reported to interfere with bacterial folic acid synthesis, which is essential for bacterial growth and replication.
- Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotective effects. Research indicates that such compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Biological Activity Data
Recent studies have evaluated the biological activity of related compounds and analogues. Here are some findings relevant to the activity of this compound:
| Activity Type | Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PNMT Inhibition | 3-Methyl-Tetrahydroisoquinoline | 10.3 | |
| Antibacterial | Thiophene derivatives | Varies | |
| Neuroprotection | Tetrahydroisoquinoline derivatives | Varies |
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Antidepressant Properties : A study investigated the effects of tetrahydroisoquinoline derivatives on mood regulation in animal models. Results indicated that these compounds could exert antidepressant-like effects by modulating serotonin and dopamine pathways.
- Cancer Research : Research into the cytotoxic effects of related compounds revealed that they could induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of intrinsic apoptotic pathways, suggesting potential applications in cancer therapy.
特性
IUPAC Name |
1-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)17(22)21-8-7-13-5-6-15(10-14(13)11-21)19-18(23)20-16-4-3-9-24-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFQJEDWLDQFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














